molecular formula C19H13Br B13117447 9-Bromo-9H-tribenzo[a,c,e][7]annulene

9-Bromo-9H-tribenzo[a,c,e][7]annulene

Cat. No.: B13117447
M. Wt: 321.2 g/mol
InChI Key: LLYJXUMNIHMQCU-UHFFFAOYSA-N
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Description

9-Bromo-9H-tribenzoa,c,eannulene is a unique compound characterized by its inherently chiral, saddle-shaped structure. This compound belongs to the class of tribenzoannulenes, which are known for their conformational stability and inherent chirality. The compound’s structure includes a bromine atom attached to the 9th position of the tribenzoannulene framework, making it a significant molecule in the field of organic chemistry .

Preparation Methods

The synthesis of 9-Bromo-9H-tribenzoa,c,eannulene typically involves palladium-catalyzed coupling reactions. One common method includes the coupling of hydrazone derivatives of 9H-tribenzoa,c,eannulen-9-ones with benzyl bromides. This reaction is carried out under mild conditions and involves the formation of an exocyclic double bond through carbene migration insertion and β-hydride elimination . The process is highly enantioselective, yielding the desired chiral product with excellent enantioselectivity .

Chemical Reactions Analysis

9-Bromo-9H-tribenzoa,c,eannulene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrazone derivatives, and benzyl bromides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-Bromo-9H-tribenzoa,c,eannulene has several scientific research applications:

Comparison with Similar Compounds

9-Bromo-9H-tribenzoa,c,eannulene is unique due to its inherent chirality and stable saddle-shaped conformation. Similar compounds include:

  • 9-Benzylidene-9H-tribenzo a,c,eannulene : Another inherently chiral tribenzoannulene derivative with similar structural features .
  • Tetraphenylenes : These compounds also exhibit inherent chirality due to their rigid, saddle-shaped structures.

The uniqueness of 9-Bromo-9H-tribenzoa,c,eannulene lies in its specific substitution pattern and the resulting chiral properties, making it a valuable compound in various scientific and industrial applications.

Properties

Molecular Formula

C19H13Br

Molecular Weight

321.2 g/mol

IUPAC Name

14-bromotetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),2,4,6,8,10,12,15,17-nonaene

InChI

InChI=1S/C19H13Br/c20-19-17-11-5-3-9-15(17)13-7-1-2-8-14(13)16-10-4-6-12-18(16)19/h1-12,19H

InChI Key

LLYJXUMNIHMQCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3C4=CC=CC=C24)Br

Origin of Product

United States

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